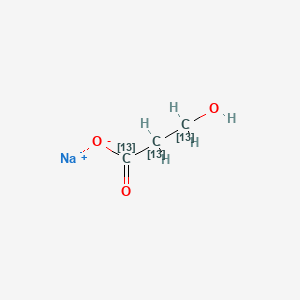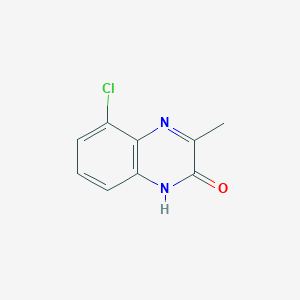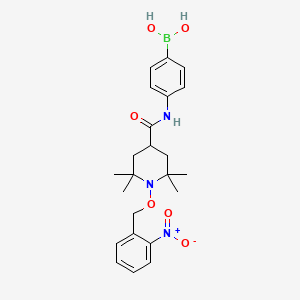
sodium;3-hydroxy(1,2,3-13C3)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-hydroxy(1,2,3-13C3)propanoate is a stable isotope-labeled compound, specifically a 13C-isotope of sodium L-lactate. This compound is produced by cells during anaerobic glycolysis or proliferation and is often used in various scientific research fields . The concentration of this compound increases in muscle and blood after rigorous activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium;3-hydroxy(1,2,3-13C3)propanoate involves the reaction of propylene alcohol with sodium bisulfite in a microchannel reactor under the initiation of an initiator . This method ensures a full reaction and reduces the dosage of acid required .
Industrial Production Methods: Industrial production of this compound typically involves the use of sodium pyrosulfite and propenol as raw materials, with sodium hydroxide as a catalyst . This method allows for continuous production and is efficient for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;3-hydroxy(1,2,3-13C3)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions include different derivatives of the original compound, such as esters and amides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sodium;3-hydroxy(1,2,3-13C3)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tracer in metabolic studies due to its stable isotope labeling . In biology, it helps in understanding cellular metabolism and energy production. In medicine, it is used in studies related to muscle and blood activity during rigorous physical activity . In industry, it is used in the production of various chemicals and as a preservative .
Mécanisme D'action
The mechanism of action of sodium;3-hydroxy(1,2,3-13C3)propanoate involves its role in anaerobic glycolysis. It acts as an intermediate in the conversion of glucose to lactate, which is then used by cells for energy production . The molecular targets include enzymes involved in glycolysis, such as lactate dehydrogenase .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include sodium propionate-13C3, sodium acetate-13C2, and sodium butyrate-13C4 . These compounds are also stable isotope-labeled and are used in various scientific research fields.
Uniqueness: What sets sodium;3-hydroxy(1,2,3-13C3)propanoate apart is its specific role in anaerobic glycolysis and its increased concentration in muscle and blood after rigorous activity . This makes it particularly useful in studies related to physical activity and energy metabolism.
Propriétés
Formule moléculaire |
C3H5NaO3 |
|---|---|
Poids moléculaire |
115.038 g/mol |
Nom IUPAC |
sodium;3-hydroxy(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1; |
Clé InChI |
AVXDKPABPXSLIZ-HCULJTSZSA-M |
SMILES isomérique |
[13CH2]([13CH2]O)[13C](=O)[O-].[Na+] |
SMILES canonique |
C(CO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)

![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)

![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)

![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
